preproinsulin-like growth factor
Description
Properties
CAS No. |
135685-93-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Synonyms |
preproinsulin-like growth factor |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Preproinsulin Like Growth Factor
Gene Organization and Genomic Context
The genes encoding prepro-IGF-I and prepro-IGF-II are characterized by a complex structure of exons and introns, which allows for the generation of multiple protein variants through alternative splicing.
The genes for prepro-IGF-I and prepro-IGF-II are composed of multiple exons and introns, a feature that has been conserved throughout vertebrate evolution. oup.com The precursor proteins themselves are organized into distinct domains: a signal peptide, the mature IGF peptide (comprising B, C, and A domains, similar to proinsulin), and a carboxy-terminal E domain. nih.govnih.gov
The human IGF-I gene, located on chromosome 12, and the IGF-II gene, found on chromosome 11 in close proximity to the insulin (B600854) gene, both possess a multi-exonic structure. oup.com This organization allows for the production of diverse mRNA transcripts through alternative splicing, leading to different precursor forms. For instance, the chicken IGF-II gene consists of three coding exons, a structure that is analogous to its human and rat counterparts. nih.gov In some fish species, like the Japanese flounder, the IGF-I gene is composed of five exons and four introns. nih.gov
| Gene | Chromosomal Location (Human) | Number of Exons (Varies by species) | Key Structural Features |
| IGF-I | Chromosome 12 | 5-6 | Encodes prepro-IGF-I with a signal peptide, mature IGF-I (B, C, A domains), and an E domain. oup.comeur.nl |
| IGF-II | Chromosome 11 | 5-9 | Encodes prepro-IGF-II with a signal peptide, mature IGF-II (B, C, A domains), and an E domain. oup.comnih.gov |
The transcription of the IGF genes is initiated from multiple promoter regions, a key mechanism for regulating their expression in a tissue-specific and developmental stage-specific manner. csic.es The human IGF-II gene, for example, has at least two promoters whose usage is developmentally controlled, particularly in the liver. biologists.com In fetal tissues, one promoter is preferentially used, while a different promoter becomes active in the adult liver. biologists.com Similarly, the human IGF-I gene possesses multiple promoters that contribute to the generation of a variety of mRNA transcripts. oup.com In the Japanese flounder, one major and four minor transcription start sites have been identified for the IGF-I gene, although canonical TATA box or GC box elements were not found upstream, suggesting the involvement of other transcription initiation factors. nih.gov
The expression of IGF genes is further fine-tuned by regulatory elements located in the flanking regions and the 5' and 3' untranslated regions (UTRs) of the transcripts. These elements can influence mRNA stability, translation efficiency, and subcellular localization. For example, studies in zebrafish have revealed that both igf-2a and igf-1b genes have two distinct 5'-UTR sequences, resulting from different transcription initiation sites. plos.org The 3'-UTRs can also vary, as seen in the two different-sized 3'-noncoding regions of flounder IGF-I mRNA, which are generated by the alternative use of two polyadenylation signals. nih.gov In the black seabream, a consensus motif for the transcriptional start site has been identified in the 5'-UTR of the IGF-I cDNA. sinica.edu.tw
Transcriptional Control Mechanisms
The expression of preproinsulin-like growth factor genes is tightly controlled by a combination of alternative promoter usage and epigenetic modifications.
A prominent feature of IGF gene regulation is the use of alternative promoters and multiple transcriptional initiation sites. csic.es This mechanism allows for a high degree of flexibility in controlling gene expression. The human IGF-II gene provides a classic example of developmental regulation through alternative promoter usage. biologists.com In fetal development, specific promoters drive high levels of IGF-II expression, which is crucial for embryonic growth. nih.gov In most adult tissues, the expression from these promoters is significantly downregulated, and in the liver, a different promoter becomes active. biologists.com Similarly, the rat IGF-II gene utilizes two promoters that generate heterogeneous transcripts. tandfonline.com In zebrafish, the presence of two distinct 5'-UTR sequences for both igf-2a and igf-1b points to the use of alternative transcription initiation sites. plos.org This intricate control of transcription initiation is a key factor in the diverse biological roles of IGFs.
Genomic imprinting is an epigenetic phenomenon where the expression of a gene depends on its parental origin. The IGF-II gene is a well-established example of an imprinted gene, being expressed almost exclusively from the paternal allele in most tissues. tsinghua-gd.orgoup.com This monoallelic expression is controlled by an imprinting control region located nearby. The H19 gene, which is also located on chromosome 11 and is maternally expressed, plays a crucial role in the imprinting of IGF-II. oup.com The methylation status of specific DNA regions determines which allele is active. Aberrant imprinting of the IGF-II gene is associated with several developmental disorders and cancers. tsinghua-gd.org In contrast to IGF-II, the IGF-I gene is generally not imprinted. oup.com
mRNA Processing and Maturation
The primary transcript of the this compound gene undergoes extensive processing to generate mature, functional mRNA. This includes alternative splicing, which gives rise to multiple protein isoforms, and processes that determine the stability, degradation, and localization of the mRNA.
Alternative Splicing Variants and Isoform Generation
The human IGF-1 gene is composed of six exons and five introns. nih.govmdpi.com Through a process called alternative splicing, these exons can be combined in different ways to produce multiple distinct mRNA transcripts. nih.govfrontiersin.orgnih.gov This splicing complexity, combined with the use of different transcription start sites, results in a variety of precursor IGF-I polypeptides. nih.gov While all these variants ultimately produce the same mature 70-amino acid IGF-I peptide, they differ in their signal peptides and in their C-terminal extensions, known as E-peptides. frontiersin.orgnih.gov
The primary alternative splicing event involves exons 4, 5, and 6. nih.gov Splicing of exon 4 to exon 6 generates the IGF-IEa isoform. nih.gov Alternatively, exon 5 can be included, leading to other isoforms. In humans, three main E-peptides are generated: Ea, Eb, and Ec. nih.govnih.gov The most prevalent transcript is IGF-IEa, followed by IGF-IEb and IGF-IEc. nih.gov The presence of these different transcripts suggests tissue-specific functions and regulation. nih.govmdpi.com For example, a specific transcript containing parts of exon 5 and exon 6 (IGF-IEc in humans) has been identified in the liver and appears to be hormonally regulated. nih.gov Mutations affecting the splicing process can lead to truncated proteins and have been associated with conditions like short stature. frontiersin.org
| mRNA Isoform | Exon Composition | Resulting E-Peptide | Notes | Reference |
|---|---|---|---|---|
| IGF-IEa | Exons 1/2, 3, 4, 6 | Ea | Most abundant isoform. | nih.gov |
| IGF-IEb | Exons 1/2, 3, 4, 5 | Eb | Also known as mechano-growth factor (MGF) in some contexts. | nih.gov |
| IGF-IEc | Exons 1/2, 3, 4, part of 5, 6 | Ec | Identified in human liver, counterpart to rat IGF-IEb. | nih.govnih.gov |
mRNA Stability and Degradation Pathways
The stability of the IGF-1 mRNA is a critical control point for its expression. frontiersin.org The 3' untranslated region (3'UTR) of the IGF-1 mRNA contains specific sequences that influence its half-life. Some IGF-I transcripts, particularly the larger ones (7-7.5 kb), are rich in adenine (B156593) (A) and uridine (B1682114) (U) residues, which are known to be signals for rapid mRNA degradation, thus giving them reduced stability. frontiersin.orgnih.gov
The RNA-binding protein HuR has been implicated in the stabilization of IGF-I mRNA. frontiersin.orgnih.gov Both IGF-I and HuR are considered essential for normal embryonic growth and development. nih.gov Conversely, IGF-I itself can regulate the degradation of other mRNA transcripts. For example, IGF-I has been shown to stimulate the degradation of the mRNA for the 14 kDa ubiquitin-conjugating enzyme, demonstrating a complex regulatory role in cellular protein metabolism. nih.gov Advances in mRNA technology, such as base modifications, are being explored to increase the stability of synthetic IGF-I mRNA for therapeutic applications, highlighting the importance of this regulatory step. nih.gov
mRNA Trafficking and Localization
The specific localization of mRNA transcripts within a cell is crucial for ensuring that protein synthesis occurs where it is needed. While detailed mechanisms of IGF-1 mRNA trafficking are still under investigation, the tissue-specific expression patterns of different IGF-1 mRNA isoforms strongly suggest that its transport and localization are regulated processes. nih.govmdpi.com
For example, certain IGF-1 transcripts are found predominantly in the liver, while others are expressed in muscle or nervous tissue. nih.govmdpi.comnorthwestern.edu Human liver RNA contains a specific alternatively spliced transcript (exon 4-5-6) that is hormonally regulated in liver-derived cells but not in lymphoblasts. nih.gov Furthermore, in the brain, IGF-II (a related growth factor) mRNA transcripts have distinct 5' untranslated regions compared to liver transcripts, indicating tissue-specific promoter usage and potentially different localization signals. nih.gov This spatial control of mRNA allows for the paracrine or autocrine actions of IGF-I, where the growth factor acts on the same cell that produced it or on nearby cells, a function that is critical during development and tissue repair. pnas.org
Developmental and Tissue-Specific Gene Expression
The expression of the this compound gene is meticulously regulated both spatially and temporally, particularly during embryonic development, to orchestrate growth and differentiation.
Spatiotemporal Expression Patterns during Embryogenesis
During embryonic development, this compound mRNA is expressed in a widespread and dynamic manner. In chick embryos, preproinsulin transcripts are detectable as early as gastrulation and neurulation, preceding the expression of IGF-I mRNA and the formation of the pancreas. csic.esoup.comoup.com This suggests an early, fundamental role for proinsulin/insulin products in development, possibly acting as an autocrine or paracrine factor for cell survival before IGF-I takes over certain functions. oup.comoup.com Low levels of preproinsulin mRNA are found throughout the embryonic area during these early stages. oup.comoup.com
In other species, the developmental expression pattern varies. In rats, IGF-I mRNA levels in the liver increase significantly after birth, while in tissues like the brain and skeletal muscle, levels are higher in the early postnatal period and then decrease. northwestern.edu In fish, such as the rabbitfish and zebrafish, IGF-I mRNA is detected from the blastula stage through hatching and larval development, indicating its importance throughout early life stages. nih.govresearchgate.net However, in rabbitfish, IGF-II mRNA appears earlier than IGF-I mRNA, with IGF-II being maternally deposited in the egg. researchgate.net In pigs, hepatic IGF-1 mRNA levels are higher at an early postnatal age compared to later stages. nih.gov This tightly regulated spatiotemporal expression underscores the critical and diverse roles of the this compound in the development of different tissues and organ systems across vertebrates. northwestern.educsic.es
Comparative Analysis of Expression in Pancreatic vs. Extrapancreatic Tissues
The expression of preproinsulin-like growth factors shows significant variation between pancreatic and extrapancreatic tissues, with the liver being a primary site of synthesis for circulating IGFs. While the pancreas is the principal source of insulin, its role in IGF production is more localized and part of a broader system of autocrine and paracrine signaling.
In the normal human pancreas, the receptor for IGF-II (IGF-IIR) is found in the cytoplasm of islet cells, with some presence in ductal and acinar cells. nih.gov This indicates that pancreatic cells are equipped to respond to IGF-II. In some fish species, such as tilapia, IGF-I immunoreactivity is specifically located in the D cells of the pancreatic islets.
The liver, however, is the main extrapancreatic source of circulating IGFs. bioscientifica.comnih.gov Studies in rats show that prepro-IGF-I mRNA is predominantly found in the liver. biologists.com Similarly, prepro-IGF-II mRNA is strongly expressed in the liver of newborns. biologists.com This hepatic expression is crucial for systemic growth and metabolic regulation. Endogenous insulin, produced by the pancreas, actually promotes the liver's expression of growth hormone, which in turn leads to IGF-1 production. mdpi.com
In early development, the distinction is less pronounced. In chick embryos, for instance, preproinsulin transcripts are widely distributed even before the pancreas is formed, suggesting a fundamental role in embryogenesis that is independent of pancreatic function. mdpi.commdpi.com
The expression of IGFs is also critical in the context of disease. In pancreatic cancer, there is often an increased intratumoral expression of the IGF-I receptor, highlighting the role of the IGF system in the pathology of this organ. bioscientifica.com
Table 1: Expression of this compound (Prepro-IGF) and Components in Pancreatic vs. Key Extrapancreatic Tissues
| Tissue | Component | Expression Details | Species |
| Pancreas | IGF-II Receptor | Present in islet, ductal, and acinar cells. nih.gov | Human |
| IGF-I | Immunoreactivity in D cells of islets. | Tilapia (Fish) | |
| IGF-I Receptor | Increased expression in pancreatic cancer. bioscientifica.com | Human | |
| Liver | Prepro-IGF-I mRNA | Predominant site of expression. nih.govbiologists.com | Rat, Human |
| Prepro-IGF-II mRNA | Strong expression, particularly in newborns. biologists.com | Rat | |
| IGF-II & Receptor | Overexpression in chronic liver diseases and cancer. nih.gov | Human |
Differential Expression across Various Organ Systems
The expression of preproinsulin-like growth factors is not uniform and varies significantly across different organ systems and developmental stages. This differential expression underscores the diverse roles of IGFs in localized growth and tissue maintenance.
In neonatal rats, prepro-IGF-II mRNA is highly expressed in the liver, skeletal muscle, perichondrium (the connective tissue around cartilage), leptomeninges, and choroid plexus of the brain. biologists.com While the levels in the liver decrease significantly after weaning, they persist longer in muscle and remain high in the brain, indicating distinct regulatory mechanisms in these tissues. biologists.com Prepro-IGF-I mRNA, in contrast, is primarily localized to the liver. biologists.com
In humans, prepro-IGF-II expression is prominent in many fetal tissues, earning it the name "fetal hormone". nih.govnih.gov After birth, its expression decreases in most organs, with the notable exceptions of the liver and certain parts of the brain, such as the choroid plexus, where expression continues. nih.govnih.gov
Skeletal muscle is another significant site of IGF expression. Interestingly, studies in mice have found that the predominant forms of IGF-I in skeletal muscle are the unprocessed pro-IGF-I versions, rather than the mature IGF-I. nih.gov This suggests that local processing of the precursor is a key regulatory step.
The reproductive system also shows dynamic IGF expression. In pregnant rats, the mRNAs for prepro-IGF-I and prepro-IGF-II are expressed in distinct temporal and spatial patterns within the uterus and placenta, implicating them in decidualization and placental development. nih.gov In bovine ovaries, mRNAs for both IGFs are found in developing follicles. cambridge.org Furthermore, in the testes of rainbow trout, prepro-IGF-II mRNA is expressed in all major cell types, including germ cells and Sertoli cells, suggesting a role in spermatogenesis. fao.org
Table 2: Differential Expression of this compound (Prepro-IGF) mRNA Across Organ Systems
| Organ System | Tissue/Cell Type | Prepro-IGF Form | Expression Details | Species |
| Nervous System | Choroid Plexus, Leptomeninges | Prepro-IGF-II | High and persistent expression throughout life. biologists.comnih.gov | Rat, Human |
| Musculoskeletal | Skeletal Muscle | Pro-IGF-I | Predominant form found in the tissue. nih.gov | Mouse |
| Perichondrium | Prepro-IGF-II | Strong expression in newborns. biologists.com | Rat | |
| Reproductive | Uterus & Placenta | Prepro-IGF-I & II | Dynamic, location-specific expression during pregnancy. nih.gov | Rat |
| Testis | Prepro-IGF-II | Expressed in germ cells and Sertoli cells. fao.org | Rainbow Trout | |
| Ovarian Follicles | Prepro-IGF-I & II | Expressed in pre-antral and early antral follicles. cambridge.org | Bovine | |
| Hepatic | Liver | Prepro-IGF-I & II | Major site of synthesis, especially high in fetal/newborn stages. biologists.commdpi.com | Rat, Human |
Cellular and Molecular Mechanisms of Action Mediated by Derived Insulin Like Growth Factors
Receptor Binding and Activation
The initial and most crucial step in IGF signaling is the binding of the ligands to their cognate receptors. The IGF system comprises two primary receptors, the Type 1 and Type 2 IGF receptors, as well as the insulin (B600854) receptor, with which IGFs can exhibit cross-reactivity.
The Type 1 Insulin-Like Growth Factor Receptor (IGF1R) is a transmembrane tyrosine kinase receptor that is structurally similar to the insulin receptor. It is considered the primary physiological receptor for mediating the effects of both IGF-1 and IGF-2. wikipedia.org The receptor is a heterotetramer composed of two extracellular α-subunits that bind the ligand and two transmembrane β-subunits that possess intrinsic tyrosine kinase activity. wikipedia.org
Binding of either IGF-1 or IGF-2 to the α-subunits of IGF1R induces a conformational change in the receptor. This change leads to the autophosphorylation of specific tyrosine residues within the β-subunits' intracellular kinase domains. wikipedia.org This autophosphorylation event activates the receptor's kinase function, which in turn phosphorylates various intracellular substrate proteins, such as members of the insulin receptor substrate (IRS) family. The phosphorylation of these substrates initiates downstream signaling cascades, most notably the PI3K/Akt pathway, which is primarily associated with cell survival and metabolic effects, and the MAPK/ERK pathway, which is mainly involved in cell proliferation and differentiation. ontosight.ai IGF-1 binds to the IGF1R with significantly higher affinity than it does to the insulin receptor. wikipedia.org
The Type 2 Insulin-Like Growth Factor Receptor (IGF2R), also known as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR), is structurally and functionally distinct from the IGF1R. wikipedia.org It is a single-chain transmembrane glycoprotein (B1211001) with a large extracellular domain that contains binding sites for both IGF-2 and mannose-6-phosphate (M6P)-tagged proteins. wikipedia.orgnih.gov
The IGF2R binds IGF-2 with high affinity, but it binds IGF-1 with much lower affinity and does not bind insulin. nih.gov A primary function of the IGF2R is to act as a clearance receptor for IGF-2. Upon binding IGF-2 at the cell surface, the receptor-ligand complex is internalized, and the IGF-2 is targeted for lysosomal degradation, thereby reducing the amount of circulating and locally available IGF-2 that can activate the IGF1R. nih.govnih.gov This function positions the IGF2R as a negative regulator of IGF-2-mediated growth. mdpi.com While it lacks intrinsic kinase activity, some studies suggest it may have signaling roles independent of its ligand clearance function. nih.gov
The Insulin Receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. frontiersin.org While insulin is the primary ligand for both isoforms, IGFs, particularly IGF-2, can bind to and activate the IR, with a notable preference for the IR-A isoform. nih.govresearchgate.net
IGF-2 binds to the IR-A with an affinity that is significantly higher than its affinity for the IR-B, and in some cellular contexts, this binding can be comparable to that of insulin. nih.govresearchgate.net This interaction is particularly relevant in fetal development and in various cancers where the IR-A isoform is often overexpressed. nih.gov Activation of IR-A by IGF-2 has been shown to predominantly trigger mitogenic (growth-promoting) signaling pathways. frontiersin.orgnih.gov In contrast, IGF-1 has a much weaker affinity for both IR isoforms compared to insulin and IGF-2. nih.gov The ability of these ligands to activate different receptors with varying affinities allows for a complex and nuanced regulation of cellular growth and metabolism. nih.gov
| Receptor | Primary Ligands | Key Characteristics |
| IGF1R | IGF-1, IGF-2 | Tyrosine kinase receptor; primary mediator of IGF-induced growth and survival signals. wikipedia.org |
| IGF2R | IGF-2, Mannose-6-Phosphate | Clearance receptor for IGF-2; lacks kinase activity; negatively regulates IGF-2 levels. wikipedia.orgnih.gov |
| IR-A | Insulin, IGF-2 | Isoform of the insulin receptor; high affinity for IGF-2; activation often leads to mitogenic signals. nih.govresearchgate.net |
| IR-B | Insulin | Isoform of the insulin receptor; lower affinity for IGF-2; primarily mediates metabolic actions of insulin. nih.govresearchgate.net |
Role of Insulin-Like Growth Factor Binding Proteins (IGFBPs)
The biological actions of IGFs are intricately regulated by a family of six high-affinity IGF binding proteins (IGFBP-1 to -6). nih.gov These proteins bind IGF-1 and IGF-2 with affinities that are often equal to or greater than that of the IGF1R, thereby playing a crucial role in modulating IGF activity. oup.com
Over 99% of IGFs in the circulation are bound to IGFBPs. nih.gov This binding has several profound effects. Firstly, it significantly extends the half-life of IGFs in the bloodstream from minutes (for free IGFs) to several hours. nih.gov The majority of circulating IGFs are found in a 150-kDa ternary complex consisting of an IGF molecule, IGFBP-3 (or to a lesser extent, IGFBP-5), and a large glycoprotein called the acid-labile subunit (ALS). nih.govnih.gov This large complex cannot readily cross the vascular endothelium, effectively creating a circulating reservoir of IGFs. nih.gov The remaining IGFs are bound in smaller binary complexes with other IGFBPs, which have greater access to the extravascular space. reactome.org By sequestering IGFs, IGFBPs prevent the potent, insulin-like metabolic effects that would occur if high concentrations of free IGFs were present in the circulation. reactome.org
IGFBPs can either inhibit or potentiate the actions of IGFs at the cellular level. nih.gov The primary inhibitory mechanism is the sequestration of IGFs, which prevents them from binding to the IGF1R. nih.govnih.gov However, under certain circumstances, some IGFBPs can actually enhance IGF activity. For example, the association of IGFBP-5 with the extracellular matrix can decrease its affinity for IGF-1, facilitating a localized release of the growth factor near its receptor and thereby potentiating its action. nih.gov Proteolysis of IGFBPs by specific proteases is another key mechanism that regulates IGF bioavailability. Cleavage of an IGFBP reduces its affinity for IGFs, leading to the release of the growth factor and allowing it to bind to its receptor. nih.govresearchgate.net Some IGFBPs may also modulate receptor function through mechanisms independent of their IGF-binding capabilities, possibly by interacting with other cell surface proteins that in turn alter IGF1R conformation and activity. oup.com
| IGFBP | Primary Function/Characteristic |
| IGFBP-1 | Regulated by insulin; can inhibit IGF action. mdpi.com |
| IGFBP-2 | Abundant in various tissues; can have inhibitory or potentiating effects. |
| IGFBP-3 | Most abundant IGFBP in circulation; forms the ternary complex with ALS and IGFs, greatly extending their half-life. nih.govnih.gov |
| IGFBP-4 | Generally considered an inhibitor of IGF action; its cleavage by PAPP-A enhances IGF signaling. nih.gov |
| IGFBP-5 | Can associate with the extracellular matrix to potentiate IGF action, particularly in bone cells. nih.gov |
| IGFBP-6 | Shows a preferential binding and inhibition of IGF-2. researchgate.net |
IGF-Independent Functions of IGFBPs
While traditionally viewed as simple carriers that modulate the availability of IGFs to their receptors, the insulin-like growth factor-binding proteins (IGFBPs) have emerged as multifaceted proteins with significant biological roles independent of IGF binding. llu.edunih.gov There are six well-characterized high-affinity IGFBPs, and a growing body of evidence reveals their capacity to influence cellular behavior directly. frontiersin.org
These IGF-independent actions are diverse and context-specific. Some IGFBPs can interact with cell surface proteins, including integrins, to modulate cell adhesion and migration. frontiersin.org For instance, the RGD (arginine-glycine-aspartic acid) motif present in IGFBP-1 and IGFBP-2 facilitates their binding to integrins, thereby influencing cell movement. frontiersin.org Furthermore, certain IGFBPs, such as IGFBP-3 and IGFBP-5, contain nuclear localization sequences that enable their translocation into the cell nucleus, where they can potentially regulate gene transcription. frontiersin.orgfrontiersin.org This nuclear entry is mediated by importin beta. frontiersin.org
IGFBPs can also exert their effects by associating with the extracellular matrix and interacting with various proteins on the plasma membrane. frontiersin.org These interactions can trigger intracellular signaling pathways distinct from those activated by the IGF receptor. llu.edu For example, IGFBP-5 has been shown to stimulate bone formation markers in osteoblasts even in the absence of functional IGFs, suggesting it can act as a growth factor in its own right. llu.edu The mechanisms underlying these IGF-independent effects are complex and may involve binding to putative IGFBP receptors on the cell surface, leading to the activation of unique signaling cascades. llu.edu
Intracellular Signaling Cascades
The binding of IGFs to the insulin-like growth factor 1 receptor (IGF-1R), a transmembrane receptor tyrosine kinase, initiates a cascade of intracellular signaling events that are central to cellular processes like proliferation and survival. wikipedia.orgnih.gov
Tyrosine Kinase Activation and Autophosphorylation
Upon ligand binding, the IGF-1R undergoes a conformational change that stimulates its intrinsic tyrosine kinase activity. wikipedia.orgmdpi.com This leads to the autophosphorylation of specific tyrosine residues within the β-subunit of the receptor. mdpi.comnih.gov The kinase domain of the IGF-1R contains a critical activation loop with three key tyrosine residues: Tyr1131, Tyr1135, and Tyr1136. mdpi.comnih.gov
The process of autophosphorylation is a tightly regulated and sequential event. Phosphorylation of Tyr1135 and Tyr1131 disrupts the auto-inhibitory conformation of the activation loop, while the subsequent phosphorylation of Tyr1136 stabilizes the catalytically active conformation, allowing for the binding and phosphorylation of downstream substrates. mdpi.comnih.gov Studies have shown that Tyr1135 is crucial for stabilizing the inactive state of the receptor, whereas Tyr1136 is key to maintaining the active conformation. nih.gov This autophosphorylation is the pivotal step controlled by ligand binding; once phosphorylated, the receptor is fully active. elifesciences.org
Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK)
The phosphorylated tyrosine residues on the activated IGF-1R serve as docking sites for various intracellular substrate and adaptor proteins, most notably the insulin receptor substrate (IRS) proteins (IRS1-4) and Shc. mdpi.com The recruitment and subsequent phosphorylation of these proteins trigger the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com
The PI3K/Akt Pathway: This pathway is primarily associated with cell survival, growth, and metabolism. physiology.orgspandidos-publications.com Activated IRS proteins recruit the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1, which then phosphorylates and activates Akt (also known as protein kinase B). nih.govmdpi.com Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting protein synthesis (via mTOR) and inhibiting apoptosis (by inactivating proteins like BAD). nih.gov
The MAPK/ERK Pathway: This pathway is predominantly involved in regulating cell proliferation and differentiation. nih.gov The binding of adaptor proteins like Grb2/SOS to phosphorylated IRS or Shc proteins activates the small G-protein Ras. nih.gov Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, ultimately leading to changes in gene expression that drive cell proliferation. nih.gov
Integration with Other Cellular Signaling Networks
The IGF signaling network does not operate in isolation but engages in extensive crosstalk with other critical cellular signaling pathways, creating a complex and integrated regulatory system. nih.gov This crosstalk can occur at multiple levels, from receptor-receptor interactions to the convergence of downstream signaling components.
The IGF-1R can form complex networks with other receptor tyrosine kinases (RTKs) such as the insulin receptor (IR), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov There is a significant degree of homology (around 60%) between the IGF-1R and the IR, and they can activate similar downstream pathways. wikipedia.orgmdpi.com
Furthermore, IGF signaling interacts with pathways governed by steroid hormones, including estrogen and androgen receptors, which can influence tumorigenesis. nih.gov There is also evidence of crosstalk with G protein-coupled receptor (GPCR) signaling systems, where interactions can occur at both the receptor level and further downstream, often involving mTORC1. nih.gov Additionally, the IGF-1R pathway can intersect with the Wnt and Notch signaling pathways, which are crucial in development and disease. frontiersin.org For instance, in certain cancer models, inhibiting the IGF-1R has been shown to amplify Wnt and Notch signaling. frontiersin.org The IGF pathway also interacts with cytokine signaling, such as the TNF pathway, where it can accelerate the activation of transcription factors like NF-κB in an AKT-dependent manner. researchgate.net
Autocrine and Paracrine Regulatory Loops
Beyond its endocrine role, where IGFs are produced primarily by the liver and circulate throughout the body, the IGF system exerts significant influence through local autocrine and paracrine mechanisms. frontiersin.orgnih.gov
Local Synthesis and Action within Tissues
Many tissues and cell types are capable of synthesizing IGFs and their binding proteins locally. physiology.orgresearchgate.netmdpi.com This local production allows for precise, context-specific regulation of cellular functions, independent of systemic IGF levels. nih.govdovepress.com For example, in skeletal muscle, locally produced IGF-I is a critical mediator of muscle adaptation and regeneration in response to exercise or injury. physiology.orgyoutube.com Similarly, in skeletal development, autocrine and paracrine IGF-I signaling within chondrocytes and osteoblasts is essential for controlling cell proliferation, survival, and differentiation. nih.gov
This local action is also evident in other tissues. For instance, in mammary tissue, the local synthesis of IGF-I and IGFBPs is regulated by factors like nutrition and hormonal treatments, influencing gland development. nih.gov In tendons, local administration of IGF-I has been shown to stimulate collagen synthesis, highlighting its direct anabolic effects. nih.gov The ability of cells to produce and respond to their own growth factors (autocrine signaling) or to signal to neighboring cells (paracrine signaling) creates intricate regulatory loops that are fundamental for tissue homeostasis and response to various stimuli. nih.govresearchgate.net
Receptor Recycling and Ligand Degradation Dynamics
The cellular response to insulin-like growth factors is tightly controlled by the number and availability of their receptors on the cell surface. This is regulated through a dynamic process of receptor internalization, recycling, and degradation.
Upon ligand binding, the activated IGF-1 receptor (IGF-1R) and IGF-2 receptor (IGF-2R) are internalized into the cell through endocytosis, often via clathrin-coated pits. nih.gov These receptors are enclosed within vesicles that travel through the endosomal system. nih.gov Inside the acidic environment of the endosome, the ligand-receptor complex dissociates. The cell then determines the fate of the receptor: it can be recycled back to the plasma membrane for further signaling or targeted for degradation, which terminates the signal. nih.gov
Studies on rat adipocytes have demonstrated that IGF-II receptors are rapidly internalized, with a half-time of approximately 3.5 minutes, and then recycle back to the cell surface. nih.gov This recycling process is crucial for maintaining a steady-state level of surface receptors. nih.gov Interestingly, insulin can modulate this dynamic by increasing the number of cell surface IGF-II receptors, which leads to a greater influx of IGF-II-bound receptors and subsequently enhances the degradation of the IGF-II ligand. nih.gov This regulatory loop ensures that the cellular response to IGFs is precisely managed, preventing overstimulation. The entire journey from synthesis in the endoplasmic reticulum, processing through the Golgi apparatus, and eventual endocytosis and sorting for recycling or degradation governs the spatial and temporal aspects of receptor signaling. nih.gov
Molecular Roles in Fundamental Cellular Processes
Derived insulin-like growth factors are fundamental regulators of key cellular processes, including proliferation, differentiation, survival, and migration. Their influence is critical during development and for tissue homeostasis throughout life. nih.gov
A primary function of IGF-1 and IGF-2 is to act as potent mitogens, stimulating cell proliferation and growth in a wide variety of cell types. sigmaaldrich.com This role is essential for normal development, from the fetal stage to postnatal growth. nih.govnih.gov For instance, IGF-1 has been shown to stimulate the proliferation of retinal cells, myosatellite cells involved in muscle repair, and nerve cells. nih.govwikipedia.orgmdpi.com Similarly, IGF-2 plays a significant role in the autocrine proliferation of certain cancer cells, such as the androgen-independent PC-3 prostate cancer cell line. oup.com
The mitogenic signals of IGFs are primarily mediated by the IGF-1 receptor, a tyrosine kinase receptor that, upon activation, initiates multiple intracellular signaling cascades. sigmaaldrich.comnih.gov Key pathways involved in IGF-induced proliferation include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular-signal regulated kinase (ERK) pathways. nih.gov Research on retinal cells has confirmed that IGF-1-induced proliferation requires the activation of these multiple signaling pathways. nih.gov Furthermore, studies have shown that IGF-2 can also stimulate cell proliferation by binding to the insulin receptor, demonstrating a degree of cross-reactivity in signaling. nih.gov The inhibition of the IGF-1 receptor or neutralization of the IGFs themselves has been shown to block this proliferative effect. oup.com
Table 1: Research Findings on IGF-Mediated Cell Proliferation
| Growth Factor | Cell Type | Key Findings | Signaling Pathways Implicated | Reference(s) |
| IGF-1 | Rat Neural Retina | Stimulates cell proliferation and regulates the expression of neurotrophic factors. | PI3K, Src, PLC, PKCδ, MAPK | nih.gov |
| IGF-1 | Human Mesenchymal Stem Cells (HMSCs) | Specifically increases cell division prior to adipocyte differentiation. | IGF-1R activation | oup.com |
| IGF-1 | Myosatellite Cells | Induces activation and proliferation, crucial for muscle repair. | Not specified | wikipedia.org |
| IGF-2 | PC-3 Prostate Cancer Cells | Acts as an autocrine growth factor, stimulating proliferation. | Type 1 IGF receptor | oup.com |
| IGF-2 | R- mouse fibroblast cells | Stimulates proliferation through the insulin receptor in cells lacking IGF-1R. | Insulin Receptor (IR) | nih.gov |
Beyond promoting growth, IGFs play a pivotal role in guiding cell differentiation, the process by which a cell changes from one type to a more specialized one. The same IGF-1 receptor that drives proliferation can also, depending on the cellular context, send signals that induce differentiation. aacrjournals.org
For example, in H19-7 rat hippocampal neuronal cells, IGF-1 induces differentiation, a process that requires specific domains of the IGF-1R, including the tyrosine 950 residue and serines 1280–1283. aacrjournals.org In mesenchymal stem cells (MSCs), IGFs are critical in determining their differentiation into various lineages. IGF-1 has been shown to specifically induce the differentiation of human MSCs into adipocytes (fat cells), an effect accompanied by increased lipid accumulation. oup.com
The roles of IGF-1 and IGF-2 can differ in directing lineage specification. In the myogenic (muscle) differentiation of placental mesenchymal stem cells, IGF-1 appears to promote early commitment to the muscle lineage, while IGF-2 promotes the complete differentiation process. nih.gov This differential effect is partly mediated by their interaction with IGF binding proteins (IGFBPs), such as IGFBP-6, which can modulate their activity. nih.gov IGFs can also induce chondrogenic (cartilage) differentiation from MSCs, stimulating the expression of key markers like collagen type II and SOX9. nih.gov
Table 2: Influence of IGFs on Cell Differentiation
| Growth Factor | Cell Type | Differentiation Outcome | Key Molecular Events | Reference(s) |
| IGF-1 | H19-7 Rat Hippocampal Neuronal Cells | Neuronal Differentiation | Requires tyrosine 950 and serines 1280-1283 of IGF-1R; correlates with sustained MAPK activation. | aacrjournals.org |
| IGF-1 | Human Mesenchymal Stem Cells (HMSCs) | Adipocyte Differentiation | Increased lipid accumulation; increased PPAR-γ immunoreactivity. | oup.com |
| IGF-1 | Placental Mesenchymal Stem Cells (PMSCs) | Early Muscle Commitment | Increases IGFBP-6 levels in the early phase of myogenesis. | nih.gov |
| IGF-2 | Placental Mesenchymal Stem Cells (PMSCs) | Complete Muscle Differentiation | Enhances expression of MyoD, MyoG, and MHC; maintains higher IGFBP-6 levels. | nih.gov |
| IGF-1 | Adipose-Derived MSCs | Chondrogenic Differentiation | Increased expression of collagen type II, Aggrecan, and SOX9. | nih.gov |
A critical function of the IGF signaling axis is the potent promotion of cell survival by inhibiting apoptosis, or programmed cell death. wikipedia.orgnih.gov This anti-apoptotic activity is crucial for tissue homeostasis and is a key mechanism by which IGFs contribute to normal development and, when dysregulated, to diseases like cancer. nih.govfrontiersin.org The IGF-1R, when activated by its ligands, can protect cells from a wide variety of apoptotic stimuli. nih.gov
The primary signaling pathway for IGF-1R-mediated cell survival involves the activation of PI3K and its downstream effector, the protein kinase Akt. nih.govrupress.org Activated Akt phosphorylates and inactivates pro-apoptotic proteins, most notably BAD, a member of the Bcl-2 family. nih.gov By neutralizing BAD, the protective effects of anti-apoptotic proteins like Bcl-2 and Bcl-xL are restored, effectively blocking the apoptotic machinery. nih.govnih.gov The IGF-1R can also modulate the expression levels of Bcl-xL. nih.gov
The IGF signaling network is also tightly interconnected with the p53 tumor suppressor pathway. frontiersin.org Wild-type p53 can suppress the transcription of the IGF-1R gene, thereby limiting pro-survival signals. frontiersin.org This demonstrates that the anti-apoptotic function of IGF signaling is integrated into the cell's core damage-response network. The remarkable efficacy of IGF-1 as a survival factor is attributed to its ability to act at different control points of the apoptotic process through multiple signaling pathways. nih.govnih.gov
Table 3: Mechanisms of IGF-Mediated Cell Survival and Apoptosis Inhibition
| Mediating Receptor | Key Signaling Pathway | Pro-Apoptotic Target (Inhibited) | Anti-Apoptotic Target (Promoted) | Reference(s) |
| IGF-1R | PI3K/Akt | BAD (via phosphorylation) | Bcl-2, Bcl-xL (activity restored) | nih.govnih.gov |
| IGF-1R | Ras/Raf/MAPK | BAD (via phosphorylation) | - | nih.govrupress.org |
| IGF-1R | Raf mitochondrial translocation | BAD (via phosphorylation) | - | nih.gov |
| IGF-1R | p53-Mdm2 feedback loop | p53 (synthesis reduced) | Mdm2 (synthesis reduced) | rupress.org |
Cell migration and adhesion are fundamental processes in development, tissue repair, and immune response, as well as in the pathological progression of cancer. IGF signaling plays a complex and often context-dependent role in regulating these functions.
The IGF-1R engages in dynamic cooperative signaling with integrins, which are key receptors that mediate cell-matrix adhesion. nih.gov Activated IGF-1R is often found at focal adhesions—the sites where cells attach to the extracellular matrix—where it can promote cell migration and invasion. nih.gov This is critical in processes like wound healing, where growth factors including IGF-1 promote the migration of epithelial and endothelial cells. wikipedia.orgmdpi.com
The influence of IGF signaling on cell-cell adhesion is multifaceted. In some contexts, IGF-1 can enhance cell-cell adhesion mediated by cadherins. For example, in MCF-7 breast cancer cells, the IGF-1R interacts with proteins at E-cadherin complexes to strengthen adhesion, which is associated with reduced migration. nih.gov Conversely, activation of the IGF-1R by either IGF-1 or IGF-2 has also been shown to disrupt cell-cell contacts. This disruption involves the redistribution of E-cadherin and β-catenin from adhesion complexes to the cytoplasm, a process that can promote an epithelial-mesenchymal transition (EMT) and increase cell migration. nih.gov Therefore, whether IGF-1R signaling promotes a stable, adhesive phenotype or a migratory one may be strongly influenced by the cellular environment and the specific proteins present in the adhesion complexes. nih.govnih.gov
Evolutionary Perspectives and Comparative Biology of Preproinsulin Like Growth Factor
Phylogenetic Relationships within the Insulin (B600854) Gene Superfamily
The insulin gene superfamily represents a diverse group of structurally related peptides that play critical roles in regulating growth, metabolism, and reproduction. nih.govnih.gov Phylogenetic analyses have revealed a deep evolutionary history for this superfamily, with prepro-IGF sharing a common ancestry with other key members like insulin and relaxin.
The members of the insulin superfamily of peptides, including insulin, IGFs, and relaxin, are believed to have evolved from a single ancestral gene. nih.govresearchgate.net This common ancestor likely encoded a simple peptide with a basic insulin-like fold. Over time, through processes of gene duplication and divergence, this ancestral gene gave rise to the distinct lineages of insulin, IGFs, and relaxin, each acquiring specialized functions. oup.com The shared ancestry is evident in the conservation of the characteristic three-disulfide bond structure that is essential for the tertiary structure of these hormones. wikipedia.org Invertebrates possess insulin-like peptides (ILPs) that often exhibit functions of both insulin and IGFs, suggesting that the clear functional distinction between these molecules arose later in vertebrate evolution. oup.com The basal chordate amphioxus, for instance, possesses a single insulin/IGF-like peptide, which is considered to be representative of the ancestral gene before the duplication that led to separate insulin and IGF genes in vertebrates. oup.comfrontiersin.org
The emergence of distinct IGF-I and IGF-II is a result of gene duplication events that occurred early in vertebrate evolution. oup.com It is proposed that an ancestral insulin-like gene first duplicated to give rise to separate insulin and IGF genes. oup.com Subsequently, a further duplication of the ancestral IGF gene led to the two distinct forms, IGF-I and IGF-II, found in jawed vertebrates. oup.comnih.gov This scenario is supported by the presence of a single IGF-like gene in early chordates like amphioxus and the existence of two distinct IGF genes in most vertebrates. frontiersin.orgnih.gov The retention of both IGF-I and IGF-II genes throughout vertebrate evolution suggests that they have each evolved distinct, non-redundant functions. oup.comnih.gov While IGF-I is primarily involved in postnatal growth and is regulated by growth hormone, IGF-II plays a crucial role in fetal development. nih.govendocrine-abstracts.org
The insulin gene superfamily has undergone extensive diversification throughout the metazoan lineage. researchgate.net Invertebrates exhibit a wide array of insulin-like peptides (ILPs), with the number of genes varying significantly between species. nih.gov For example, Drosophila melanogaster has eight ILPs, while the silkworm Bombyx mori has 38. nih.govfrontiersin.org These invertebrate ILPs are involved in regulating a broad range of physiological processes, including metabolism, growth, and lifespan. nih.govnih.gov
In vertebrates, the insulin/IGF family and the relaxin/INSL (insulin-like peptide) family represent two major branches. researchgate.net The insulin/IGF group includes insulin, IGF-I, and IGF-II, which primarily interact with receptor tyrosine kinases. The relaxin/INSL group, which includes relaxin and insulin-like peptides 3, 4, 5, and 6, typically binds to G-protein coupled receptors. frontiersin.org This divergence in receptor usage reflects the functional specialization that has occurred within the superfamily.
Conservation of Gene and Protein Structure
Despite the functional divergence observed within the insulin superfamily, there is a remarkable degree of conservation in the gene and protein structure of its members, including the prepro-IGF molecule. This conservation underscores the fundamental importance of the insulin fold for the biological activity of these peptides.
The prepro-IGF protein, like other members of the insulin superfamily, is synthesized as a single polypeptide chain precursor. This precursor consists of several distinct domains: a signal peptide, followed by the B, C, A, and D domains, and in the case of IGFs, an E domain. researchgate.netresearchgate.net
Signal Peptide: The N-terminal signal peptide directs the nascent polypeptide to the endoplasmic reticulum for secretion. nih.gov While the sequence of the signal peptide can be variable, its hydrophobic nature and function are conserved.
B and A Domains: These domains are homologous to the B and A chains of mature insulin and are crucial for receptor binding. researchgate.netnih.gov
C Domain: This connecting peptide is analogous to the C-peptide of proinsulin. In IGFs, the C-peptide is generally shorter than in proinsulin and is not cleaved during maturation. nih.gov
D Domain: This is an extension at the C-terminus of the A domain. researchgate.net
E Domain: Following the D domain, the E domain is a C-terminal extension that is cleaved off during the processing of the precursor to the mature IGF protein. researchgate.net
The three-dimensional structure of IGFs is remarkably similar to that of insulin, a consequence of the preservation of key amino acid residues that are critical for maintaining the tertiary fold. researchgate.netnih.gov A defining feature of the insulin superfamily is the conserved pattern of cysteine residues that form three disulfide bonds. wikipedia.org These bonds are essential for stabilizing the correct folding of the A and B domains. nih.govresearchgate.net
Beyond the cysteine residues, other invariant or highly conserved residues, particularly hydrophobic amino acids, form the core of the protein, ensuring its structural integrity. researchgate.netnih.gov This structural conservation is the basis for the ability of IGFs to bind, albeit with lower affinity, to the insulin receptor, and for insulin to bind to the IGF-1 receptor. nih.gov The high degree of sequence and structural conservation, especially in the A and B domains, highlights the strong evolutionary pressure to maintain the functional integrity of these growth factors. nih.gov
| Feature | Description | Significance |
| Common Ancestry | Insulin, IGFs, and Relaxin evolved from a single ancestral gene. nih.govresearchgate.net | Explains the structural similarities and shared disulfide bond pattern. |
| Gene Duplication | Ancestral IGF gene duplicated to form IGF-I and IGF-II in early vertebrates. oup.comnih.gov | Led to the functional specialization of IGF-I in postnatal growth and IGF-II in fetal development. |
| Metazoan Divergence | Extensive diversification of insulin-like peptides in invertebrates and distinct insulin/IGF and relaxin families in vertebrates. researchgate.netresearchgate.net | Reflects adaptation to diverse physiological needs across different animal lineages. |
| Domain Homology | Prepro-IGF consists of conserved Signal Peptide, B, C, A, D, and E domains. researchgate.netresearchgate.net | Underlines a conserved mechanism of synthesis and processing. |
| Invariant Residues | Preservation of cysteine and hydrophobic residues crucial for the tertiary structure. wikipedia.orgresearchgate.netnih.gov | Essential for maintaining the insulin-like fold and biological activity. |
Species-Specific Variations in Preproinsulin-Like Growth Factor Systems
The this compound (PPLGF) system, a critical regulator of growth and metabolism, exhibits considerable diversity across the vertebrate lineage. These variations, arising from millions of years of evolution, are evident in the number of genes, the structure of the resulting proteins (proteoforms), and the patterns of their expression. Comparative biological studies offer valuable insights into the fundamental and accessory functions of the PPLGF system.
Differences in Proteoforms and Expression Patterns across Vertebrates (e.g., Human vs. Rat)
While the core functions of the insulin-like growth factor (IGF) system are conserved between humans and rats, notable differences exist in their genetic architecture, post-transcriptional processing, and regulation. These distinctions highlight the evolutionary adaptations within the mammalian class.
Rodents, including rats and mice, possess two functional insulin genes, Ins1 and Ins2, whereas humans have a single INS gene. wikipedia.orgoup.com This duplication in the rodent lineage provides a potential for sub-functionalization or neo-functionalization of the insulin proteins.
Furthermore, the regulation of IGF-1 gene expression by growth hormone (GH) differs. While GH is a primary activator of IGF1 gene expression in both species, the specific regulatory elements within the gene show some divergence. nih.govresearchgate.net For instance, several GH-responsive STAT5b-binding enhancer elements in the rat Igf1 gene are conserved in the human genome, but not all are present, suggesting a more recent mammalian adaptation in GH regulation. researchgate.net
Alternative splicing of the IGF-1 mRNA is another area of significant variation. In the liver of rats, the class 1Ea mRNA transcript is the most abundant, accounting for approximately 90% of the total IGF-I mRNA. nih.gov In contrast, mice predominantly utilize the class 2Ea transcript, which constitutes about 70% of the total liver IGF-I mRNA. nih.gov This suggests species-specific differences in both transcription initiation at two distinct leader exons and the alternative splicing machinery for exon 5. nih.gov
Differences are also observed in the interaction of IGF-I and its variants with plasma-binding proteins. Certain IGF-I variants that exhibit very weak binding in rat plasma show significant binding in human plasma, indicating species-specific characteristics of the circulating IGF-binding proteins. nih.gov The amino-terminal sequence of a major IGF-binding protein in adult rat serum shows high homology to its human counterpart, suggesting a conserved core structure despite functional binding differences. nih.govmerckmillipore.com
Table 1: Comparison of this compound Systems in Humans and Rats
| Feature | Human | Rat |
|---|---|---|
| Insulin Genes | One (INS) | Two (Ins1, Ins2) wikipedia.orgoup.com |
| Predominant Liver IGF-1 mRNA Splice Variant | Class 1 transcripts are significant | Class 1Ea (approx. 90%) nih.gov |
| GH-Regulated Enhancers | Conservation of some, but not all, rat STAT5b-binding sites researchgate.net | Multiple dispersed STAT5b-binding enhancer elements nih.gov |
| IGF-I Variant Binding to Plasma Proteins | Significant binding of certain variants | Extremely weak binding of the same variants nih.gov |
Insights from Primitive Vertebrates (e.g., Hagfish, Zebrafish, Salmon)
The study of PPLGF systems in primitive vertebrates provides a glimpse into the ancestral state of this crucial signaling pathway. These organisms often possess a genetic makeup that reflects the early stages of vertebrate evolution, including the consequences of whole-genome duplication events.
The Atlantic hagfish, a jawless vertebrate, possesses a this compound, indicating the ancient origins of this hormonal system.
Zebrafish (Danio rerio), a widely used model organism in developmental biology, have a remarkably expanded PPLGF system. As a result of a fish-specific whole-genome duplication event (3R), zebrafish have four distinct and functional igf genes: igf-1a, igf-1b, igf-2a, and igf-2b. plos.org These genes encode for four structurally different IGF peptides. plos.org The expression patterns of these duplicated genes have diverged; for example, igf-1b mRNA is detected only in the gonads, and igf-2b mRNA is found exclusively in the liver, while igf-1a and igf-2a are more broadly expressed. plos.org This suggests that the duplicated genes have undergone sub-functionalization and neo-functionalization. The expression of pro-IGF-1 Ea-2 in zebrafish appears to be controlled by alternative gene usage rather than alternative splicing. nih.gov
Salmonid fishes, which underwent an even more recent whole-genome duplication (4R), also exhibit an expanded IGFBP repertoire, with 19 identified genes compared to the six in humans. nih.gov Analysis of IGF-I transcripts in salmonids has revealed the presence of four different IGF-I mRNAs, indicating complex post-transcriptional regulation. semanticscholar.org
Table 2: this compound System Features in Primitive Vertebrates
| Species | Key Features of the PPLGF System |
|---|---|
| Atlantic Hagfish | Presence of a this compound cDNA, indicating an ancient origin. |
| Zebrafish | Four distinct igf genes (igf-1a, igf-1b, igf-2a, igf-2b) due to fish-specific genome duplication. plos.org Divergent, tissue-specific expression patterns of the duplicated genes. plos.org |
| Salmon | Evidence of four distinct IGF-I mRNA transcripts. semanticscholar.org Expanded repertoire of 19 IGF-binding protein genes. nih.gov |
Evolutionary Pressures Shaping Gene Expression and Processing
The diversity observed in PPLGF systems across vertebrates is a product of various evolutionary pressures acting on gene duplication, expression, and protein processing. These pressures have fine-tuned the IGF signaling pathway to meet the specific physiological demands of different species and environments.
Gene Duplication and Functional Divergence: A primary driver of the evolution of the PPLGF system is gene duplication, particularly through whole-genome duplication (WGD) events. The vertebrate ancestor underwent two rounds of WGD (2R), and the teleost fish ancestor experienced a third round (3R). nih.gov Certain lineages, like salmonids, underwent a fourth round (4R). nih.gov These large-scale duplications provided the raw genetic material for evolutionary innovation. Following duplication, the redundant gene copies are subject to different evolutionary fates: one copy may retain the ancestral function while the other is lost (non-functionalization), or both copies may be preserved, leading to a partitioning of the original function (sub-functionalization) or the evolution of a new function (neo-functionalization). The duplicated igf genes in zebrafish with their distinct expression patterns are a clear example of sub-functionalization. plos.org The initial retention of duplicated genes may be favored due to a short-term advantage in protein dosage regulation. nih.gov
Positive Selection and Adaptation: In some instances, there is evidence of positive Darwinian selection acting on specific components of the PPLGF system, driving rapid evolution and adaptation. A notable example is the IGF2 gene in teleost fishes. The evolution of placentation in some fish lineages has been accompanied by strong positive selection on IGF2, suggesting a role for this growth factor in the evolution of maternal-fetal nutrient transfer and a potential parent-offspring conflict driving gene evolution. pnas.org
Hormonal and Nutritional Regulation: The expression of PPLGF genes is tightly controlled by hormones and nutritional status, and the mechanisms of this regulation have also been shaped by evolution. Growth hormone is a key regulator of IGF-1 expression in many vertebrates. The evolution of GH-responsive elements in the IGF-1 gene, such as the STAT5b binding sites, appears to be a more recent adaptation in mammals. researchgate.net This suggests that the intricate interplay between the GH and IGF axes has been refined over evolutionary time. Nutritional cues also profoundly impact IGF-I expression, ensuring that growth is coupled with energy availability. The transcriptional regulation of IGFBPs in response to nutritional status is also a critical evolutionary adaptation to modulate IGF activity. nih.gov
Alternative Splicing: The evolution of alternative splicing mechanisms has provided another layer of complexity and regulatory control over the PPLGF system. The ability to generate multiple mRNA transcripts from a single gene allows for the production of different protein isoforms with potentially distinct functions. The species-specific differences in IGF-1 mRNA splicing between rats and mice highlight how this process can diverge even between closely related species, likely reflecting subtle differences in their physiology and developmental programs. nih.gov
Advanced Research Methodologies and Experimental Models in Preproinsulin Like Growth Factor Studies
Molecular Cloning and Gene Manipulation Techniques
Molecular cloning is a foundational set of techniques used to isolate and replicate a specific DNA sequence, such as the gene for a preproinsulin-like growth factor. Once cloned, the gene can be subjected to various manipulations to investigate the protein's function.
The initial step in studying a specific gene is often its isolation from an organism's entire set of genetic material. This is accomplished by screening cDNA or genomic DNA libraries. A genomic library contains DNA fragments representing the entire genome of an organism, while a cDNA library is synthesized from mRNA and thus represents only the genes that are actively being expressed in a particular tissue or cell type at a specific time. youtube.comyoutube.comslideshare.net
For preproinsulin-like growth factors, which are predominantly synthesized in the liver, a liver cDNA library is a rich source for isolating the corresponding genes. nih.govnih.gov The screening process involves using a labeled nucleic acid probe—a short, single-stranded DNA or RNA molecule with a sequence complementary to a part of the target gene—to identify the clone within the library containing the desired gene. youtube.comyoutube.com For instance, researchers successfully isolated and sequenced cDNAs from an adult human liver mRNA library that encode the precursors for both IGF-I and IGF-II. nih.govnih.gov This provided the first evidence that these growth factors are synthesized as larger precursor proteins, analogous to preproinsulin, which require subsequent proteolytic processing to become active. nih.govwikipedia.org
Table 1: Comparison of Library Screening for this compound Gene Isolation
| Library Type | Source Material | Representation | Key Advantage for IGF Studies | Example Application |
| Genomic DNA Library | Total genomic DNA from any cell type | Entire genome, including exons, introns, and regulatory regions | Allows for the study of gene structure, including promoter and enhancer elements. nih.govmerckmillipore.com | Isolation and characterization of the complete human IGF-I gene, revealing its organization into five exons. merckmillipore.com |
| cDNA Library | mRNA extracted from a specific tissue (e.g., liver) | Only the expressed genes (exons) in that tissue | Directly provides the coding sequence for the precursor protein. nih.govnih.gov | Isolation of a cDNA encoding the 180-amino acid human this compound II from a liver library. nih.gov |
Once the gene for a this compound is cloned, site-directed mutagenesis is a powerful technique used to make specific, targeted changes to its DNA sequence. This allows researchers to alter individual amino acids in the resulting protein and observe the effect on its function, such as receptor binding or signaling activity. nih.govwhiterose.ac.ukresearchgate.net This method is crucial for mapping the functional domains of the growth factor and its receptor. nih.gov
For example, alanine (B10760859) scanning mutagenesis, a specific type of site-directed mutagenesis where individual amino acid residues are systematically changed to alanine, has been used extensively on the insulin (B600854) and IGF-I receptors. nih.gov These studies have identified key residues in the receptor's L1 domain that form functional epitopes critical for binding the growth factor. nih.gov By creating specific point mutations in the IGF-I receptor, researchers can investigate how these changes affect the formation of hybrid receptors with the insulin receptor, which is relevant in understanding insulin resistance. nih.govwhiterose.ac.uk
Table 2: Examples of Site-Directed Mutagenesis in IGF Receptor Studies
| Receptor | Mutation | Technique | Observed Effect | Reference |
| IGF-I Receptor | F450A | Point Mutagenesis | Reduced affinity of the hybrid receptor with the insulin receptor. | nih.gov |
| IGF-I Receptor | R391A | Point Mutagenesis | Reduced affinity of the hybrid receptor with the insulin receptor. | nih.gov |
| IGF-I Receptor | D555A | Point Mutagenesis | Reduced affinity of the hybrid receptor with the insulin receptor. | nih.gov |
| Insulin Receptor | K460E | Point Mutagenesis | Retarded ligand dissociation and enhanced negative cooperativity. | nih.gov |
Gene Knockout (CRISPR/Cas9): The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise and permanent disruption of a target gene, creating a "knockout." idtdna.com The Cas9 nuclease is guided by a specific single guide RNA (sgRNA) to a target DNA sequence, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions (indels) that result in a frameshift mutation, leading to a non-functional protein. idtdna.comnih.gov This technique can be used to create cell lines or animal models lacking a functional IGF gene to study the consequences of its absence on growth, development, and disease. nih.gov
Gene Knockdown (Antisense Oligonucleotides): Unlike gene knockout, which alters the genomic DNA, gene knockdown strategies temporarily block gene expression at the mRNA level. idtdna.comresearchgate.net Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids designed to be complementary to a specific mRNA sequence. uni-muenchen.de When introduced into a cell, the ASO binds to its target mRNA, leading to its degradation by enzymes like RNase H or physically blocking the translation machinery, thereby preventing protein synthesis. researchgate.net This approach allows for a transient and dose-dependent reduction in protein expression, providing a powerful tool to study the effects of reduced IGF levels.
Transcriptional and Post-Transcriptional Analysis
Analyzing the expression of the genes encoding preproinsulin-like growth factors involves quantifying their mRNA transcripts. This reveals when and where the genes are active and how their expression is regulated by various physiological stimuli. nih.govpromega.com
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific method for measuring the amount of a specific mRNA transcript. gene-quantification.denih.gov The technique involves reverse transcribing the mRNA into cDNA, which is then amplified by PCR. The amplification process is monitored in real-time using a fluorescent reporter. The cycle at which the fluorescence crosses a certain threshold is proportional to the initial amount of target cDNA, allowing for precise quantification. gene-quantification.denih.gov
qPCR is widely used to study the expression of IGFs and their receptors in various tissues and in response to different conditions. nih.govmdpi.com For example, researchers have developed highly specific qPCR assays to accurately detect and quantify the mRNA levels of IGF-1R and different isoforms of the insulin receptor, enabling the characterization of their molecular signature in different cell types or cancers. nih.gov
Table 3: Illustrative qPCR Data for IGF-I mRNA Expression
| Sample | Condition | Target Gene | Reference Gene (e.g., β-actin) | Relative Expression (Fold Change) |
| 1 | Control | 22.1 | 18.5 | 1.0 (Baseline) |
| 2 | Growth Hormone Treatment | 19.5 | 18.6 | 8.7 |
| 3 | Nutrient Deprivation | 24.8 | 18.4 | 0.2 |
Note: Data are illustrative. Lower Ct (Cycle Threshold) values indicate higher initial mRNA levels. Relative expression is calculated using methods like the ΔΔCt formula.
While qPCR provides quantitative data, other techniques offer valuable information about the mRNA transcript itself, such as its size and the presence of alternative splice variants. promega.comthermofisher.com
Northern Blotting: This classic technique is used to detect a specific RNA sequence within a complex RNA sample. thermofisher.com Total RNA or mRNA is separated by size using gel electrophoresis and then transferred, or "blotted," onto a membrane. The membrane is then incubated with a labeled probe complementary to the target mRNA. The size and relative abundance of the transcript can be determined by analyzing the resulting signal. promega.comthermofisher.com Northern blotting can reveal if a gene, such as that for IGF-I, produces multiple transcripts of different sizes through alternative RNA processing. merckmillipore.com
RNase Protection Assay (RPA): The RPA is an exceptionally sensitive method for the detection and quantification of specific mRNAs. nih.govnih.gov It involves hybridizing the target mRNA in a solution with a labeled single-stranded antisense RNA probe. Following hybridization, single-strand-specific RNases are added to digest any unhybridized, single-stranded RNA (both the probe and cellular RNA). The remaining protected double-stranded RNA fragment is then separated on a gel. nih.govnih.gov RPA is often more sensitive than Northern blotting and can be used to precisely map mRNA start and end points and distinguish between highly homologous transcripts. promega.comnih.gov
Compound and Gene Name Reference Table
| Name | Abbreviation | Type |
| This compound I | - | Protein Precursor |
| This compound II | - | Protein Precursor |
| Insulin-like Growth Factor I | IGF-I | Protein/Hormone |
| Insulin-like Growth Factor II | IGF-II | Protein/Hormone |
| Insulin-like Growth Factor I Receptor | IGF-1R | Protein/Receptor |
| Insulin Receptor | IR | Protein/Receptor |
| Deoxyribonucleic Acid | DNA | Nucleic Acid |
| Ribonucleic Acid | RNA | Nucleic Acid |
| Messenger RNA | mRNA | Nucleic Acid |
| Complementary DNA | cDNA | Nucleic Acid |
| Single guide RNA | sgRNA | Nucleic Acid |
| Antisense Oligonucleotide | ASO | Nucleic Acid |
| Alanine | Ala / A | Amino Acid |
| Arginine | Arg / R | Amino Acid |
| Aspartic Acid | Asp / D | Amino Acid |
| Phenylalanine | Phe / F | Amino Acid |
| Lysine | Lys / K | Amino Acid |
| Glutamic Acid | Glu / E | Amino Acid |
| Cas9 nuclease | Cas9 | Enzyme/Protein |
| RNase H | - | Enzyme |
| β-actin | - | Protein |
In Situ Hybridization for Spatiotemporal Expression Mapping
In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences (DNA or RNA) within a portion of tissue or even an entire organism. In the context of this compound (prepro-IGF) studies, ISH is instrumental in mapping the precise spatiotemporal expression patterns of its corresponding messenger RNA (mRNA). This methodology provides crucial insights into which cells are actively transcribing the prepro-IGF gene at different developmental stages and in various tissues.
The technique typically involves synthesizing a labeled nucleic acid probe (either DNA or RNA) that is complementary to the target prepro-IGF mRNA sequence. This probe is then applied to prepared tissue sections. Hybridization, or the binding of the probe to the target mRNA, occurs under specific temperature and buffer conditions. The label on the probe—which can be a radioisotope, a fluorescent molecule, or an antigen—allows for subsequent visualization. For instance, radiolabeled probes can be detected by autoradiography, while fluorescently labeled probes (a technique known as FISH) can be visualized using fluorescence microscopy.
Research findings from studies on related precursor proteins illustrate the utility of this approach. In a study on prepro-epidermal growth factor (prepro-EGF) in the mouse kidney, ISH with both [3H]-labeled cDNA and 35S-labeled cRNA probes successfully localized prepro-EGF mRNA to the thick ascending limb of Henle and the distal convoluted tubule nih.gov. This precise localization helped correlate mRNA expression with the presence of the mature peptide, which was identified in the same regions by immunocytochemistry nih.gov. Similarly, in studies of zebrafish development, techniques like RT-PCR combined with Southern blotting—which provide information on gene expression levels that can be complemented by ISH for spatial context—revealed that insulin-like growth factor-1 (IGF-1) mRNA was expressed in all tested adult tissues and was detectable from the blastula stage through hatching and feeding, indicating a broad and developmentally regulated expression pattern nih.gov.
These examples highlight how ISH allows researchers to answer fundamental questions about the site of prepro-IGF synthesis, providing a foundation for understanding its localized paracrine and autocrine functions in development and physiology.
Protein Biochemistry and Structural Analysis
The biochemical and structural characterization of this compound is essential for understanding its transition from an initial transcript to a biologically active hormone. This involves a suite of advanced methodologies aimed at analyzing its synthesis, detection, receptor interactions, and conformational properties.
In Vitro Transcription/Translation/Translocation Assays
In vitro transcription and translation systems are cell-free methods that allow for the synthesis of proteins outside of a living organism. These assays are critical for studying the fundamental processes of gene expression and for producing prepro-IGF protein for further analysis. The process can be "linked," involving two separate steps for transcription and translation, or "coupled," where both processes occur simultaneously in the same reaction mixture thermofisher.com.
In a typical in vitro transcription assay for the IGF-I gene, a segment of the gene containing a promoter region is cloned into a plasmid vector nih.gov. This template is then incubated with a bacteriophage RNA polymerase (e.g., T7 or SP6), ribonucleotides (ATP, GTP, CTP, UTP), and a suitable buffer. This reaction synthesizes multiple copies of prepro-IGF mRNA.
The resulting mRNA can then be used in an in vitro translation system. These systems are typically derived from cellular extracts rich in the necessary machinery for protein synthesis, such as rabbit reticulocytes or wheat germ extracts thermofisher.com. The mRNA is added to this extract along with amino acids (one of which is often radioactively labeled, like ³⁵S-methionine, for detection) and an energy source. The ribosomal machinery in the extract translates the mRNA into the prepro-IGF polypeptide.
To study its translocation across the endoplasmic reticulum (ER) membrane, canine pancreatic microsomes, which are vesicles derived from the ER, can be included in the translation reaction oup.com. Successful translocation of the newly synthesized prepro-IGF into the microsomes, guided by its signal peptide, can be confirmed by the cleavage of this signal peptide by signal peptidase within the microsomes, resulting in a slightly smaller pro-IGF protein oup.comnih.gov. This assay confirms that the N-terminal pre-peptide of prepro-IGF functions as a signal peptide for entry into the secretory pathway oup.com.
Immunoprecipitation and Western Blotting for Protein Detection and Interaction
Immunoprecipitation (IP) and Western blotting are two complementary and widely used techniques for the detection and characterization of proteins like prepro-IGF from complex biological samples.
Immunoprecipitation is used to isolate a specific protein from a mixture. A cell or tissue extract is incubated with an antibody that specifically binds to prepro-IGF. This antibody-protein complex is then captured on a solid support, typically beads coated with Protein A or Protein G, which bind to the antibody. After washing away non-specifically bound proteins, the purified prepro-IGF can be eluted from the beads for further analysis.
Western Blotting is used to detect the presence and quantity of a specific protein in a sample. First, proteins from a cell or tissue extract are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically recognizes prepro-IGF. A secondary antibody, which is conjugated to a detection enzyme (like horseradish peroxidase), is then added to bind to the primary antibody. The addition of a chemiluminescent substrate results in the emission of light at the location of the target protein, which can be captured on film or by a digital imager nih.gov.
In studies of IGF-1, Western blotting has been used to identify the protein in various tissue extracts nih.gov. The precursor form, prepro-IGF-1, has a predicted molecular weight that can be observed on a Western blot.
| Property | Description | Source |
| Analyte | This compound 1 (Prepro-IGF-1) | youtube.com |
| Technique | Western Blot | nih.govyoutube.com |
| Predicted Band Size | ~22 kDa | youtube.com |
| Antibody Type | Monoclonal or Polyclonal anti-IGF-1 | nih.gov |
| Common Sample Types | Liver extracts, cell lysates, colon tissue | nih.govnih.gov |
Receptor Binding Assays and Ligand Specificity Determination
Receptor binding assays are fundamental for determining the affinity and specificity with which prepro-IGF (or its processed forms, IGF-1 and IGF-2) interacts with its cell surface receptors. The primary receptors for IGFs are the Type I IGF receptor (IGF-1R) and the Type II IGF/mannose-6-phosphate (B13060355) receptor (IGF-2R) nih.gov.
These assays often employ a radioligand competition format. In this setup, a constant amount of radioactively labeled IGF (e.g., ¹²⁵I-IGF-1) is incubated with cells or purified receptors in the presence of increasing concentrations of an unlabeled competitor ligand (such as unlabeled IGF-1, IGF-2, or insulin). The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured. A ligand with high affinity for the receptor will displace the radiolabeled ligand at a lower concentration.
Key findings from such assays include:
The Type I IGF receptor binds IGF-1 with the highest affinity, followed by IGF-2. It interacts only weakly with insulin nih.govsigmaaldrich.com.
The Type II IGF receptor preferentially binds IGF-2 over IGF-1 and does not bind insulin at all nih.gov.
Studies investigating the binding of human proinsulin to IGF-1 receptors from various human tissues found the interaction to be "virtually nonexistent," demonstrating the high specificity of the IGF-1 receptor for its cognate ligands over their precursors from the related insulin family researchgate.net.
A sensitive radioligand binding assay was developed specifically for the IGF-2 receptor by immobilizing its binding domain (D11) and using a specifically radiolabeled ¹²⁵I-IGF-2 nih.govplos.org. This allowed for precise determination of the binding affinities of various hormones for this receptor, confirming its high specificity for IGF-2 nih.govplos.org.
| Receptor | Primary Ligand | Relative Affinity of Other Ligands | Source |
| Type I IGF Receptor (IGF-1R) | IGF-1 | IGF-2 (High), Insulin (Low) | nih.govsigmaaldrich.com |
| Type II IGF Receptor (IGF-2R) | IGF-2 | IGF-1 (Lower), Insulin (None) | nih.gov |
| Insulin Receptor (IR) | Insulin | IGF-2 (Moderate), IGF-1 (Low) | nih.gov |
Biophysical Characterization of Protein Folding and Conformation
Prepro-IGF, like its relative preproinsulin, is a single-chain polypeptide that must fold into a specific three-dimensional structure to become functional unc.edu. The process begins as the nascent polypeptide chain is translocated into the endoplasmic reticulum nih.gov. Here, the signal peptide is cleaved, and the remaining pro-IGF molecule begins to fold.
A critical aspect of this folding is the formation of specific disulfide bonds. The insulin/IGF superfamily is characterized by a conserved arrangement of cysteine residues that form intramolecular disulfide bridges, linking what will become the A and B chains in the mature hormone nih.govebi.ac.uk. These bonds are essential for stabilizing the tertiary structure of the protein.
Biophysical techniques are employed to study these folding pathways.
Circular Dichroism (CD) Spectroscopy can be used to analyze the secondary structure (alpha-helices, beta-sheets) of the protein during folding.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution information about the three-dimensional structure of the folded protein in solution.
X-ray Crystallography can determine the precise atomic structure of the protein in a crystallized state.
Studies on the oxidative refolding of IGF-1 have shown that it follows a complex pathway that can yield more than one stable product, highlighting the challenges the cell faces in ensuring correct protein conformation nih.gov. The analysis of proinsulin folding has been greatly informed by mutations that cause misfolding and lead to ER stress, a scenario that is also relevant for the study of pro-IGF nih.gov.
Cellular and In Vitro Model Systems
In vitro model systems are indispensable for studying the cellular and molecular biology of prepro-IGF in a controlled environment. These models range from immortalized cell lines to primary cell cultures and complex organ cultures.
Cell Lines:
Muscle Cell Lines (e.g., C2C12): These myoblast cell lines are used to study the role of IGF-1 in muscle differentiation and growth (myogenesis). Researchers can transfect these cells with vectors expressing prepro-IGF to study its processing and secretion, and the subsequent effects on cellular signaling pathways like the Akt and MAPK pathways nih.gov.
Adipocyte Cell Lines (e.g., 3T3-L1): These cells can be differentiated from fibroblasts into fat cells and are a key model for studying insulin and IGF signaling, particularly in relation to glucose uptake and metabolism rjptonline.org.
Tumor Cell Lines (e.g., MCF-7 breast cancer cells): Many cancer cell lines produce IGFs and their receptors, making them valuable models for investigating the autocrine and paracrine roles of the IGF system in promoting tumor growth and survival unc.edu.
Organ Culture Systems: A more complex in vitro model is the organ culture, where an entire embryonic organ is grown in a defined medium. For example, metanephroi, the embryonic precursors to kidneys, can be isolated from fetal rats and cultured in vitro semanticscholar.org. Studies using this system have shown that these developing kidneys synthesize and secrete both IGF-I and IGF-II. Furthermore, adding antibodies that block IGF-I or IGF-II to the culture medium prevents the normal growth and development of the metanephros, demonstrating that these growth factors, produced locally, are essential for organogenesis semanticscholar.org.
These cellular and organoid models provide powerful, reductionist systems to dissect the specific functions of the prepro-IGF pathway, from its initial synthesis and processing to its ultimate effects on cell proliferation, differentiation, and survival unc.edu.
Animal Models for Functional Characterization
Animal models are essential for understanding the systemic and physiological roles of prepro-IGF and its derivatives in a whole-organism context. These models have been pivotal in confirming the critical role of IGF-1 in embryonic and postnatal growth. nih.gov
Genetically modified mice, particularly knockout and transgenic models, have provided profound insights into the function of the IGF axis.
IGF-1 Null Mice: Mice with a complete deficiency of IGF-1 exhibit severe growth retardation both in utero and postnatally, weighing only about 30% of their wild-type counterparts as adults. nih.gov Most of these mice die shortly after birth. nih.gov These models unequivocally establish the essential role of IGF-1 in growth. nih.gov
IGF-1 Receptor (IGF-1R) Null Mice: Similar to IGF-1 null mice, IGF-1R knockout mice are significantly smaller at birth and die shortly after due to respiratory failure, demonstrating the critical role of this receptor in mediating IGF-1's effects. nih.gov
Conditional Knockout Mice: To study the tissue-specific roles of IGF-1, researchers have developed conditional knockout mice using systems like Cre/loxP. For instance, mice with a liver-specific knockout of the igf-1 gene have a 75% reduction in circulating IGF-1 levels but exhibit only minor decreases in body length. nih.govnih.gov This finding has led to a major modification of the "Somatomedin hypothesis," suggesting that local (paracrine/autocrine) IGF-1 production is crucial for mediating the growth-promoting effects of growth hormone, rather than just the endocrine actions of liver-derived IGF-1. nih.gov
Transgenic Overexpression Models: Conversely, mice that overexpress IGF-1 show increased body weight and organ size due to tissue hyperplasia. nih.gov Transgenic mice overexpressing IGF-II specifically in pancreatic β-cells develop islet hyperplasia and hyperinsulinemia, providing a model for studying the early stages of type 2 diabetes. nih.gov
| β-cell specific IGF-II Overexpression | Islet hyperplasia, hyperinsulinemia, insulin resistance. nih.gov | Provided a model for the pathogenesis of type 2 diabetes. nih.gov |
Non-mammalian vertebrates offer unique advantages for studying developmental processes due to their external and rapid embryonic development, as well as their genetic tractability.
Zebrafish (Danio rerio): The zebrafish is a powerful model for genetic and developmental studies of the IGF system. Zebrafish have two igf-2 genes (igf-2a and igf-2b), and knockdown of these genes results in embryos with reduced growth and defects in the development of the nervous and cardiovascular systems. ehu.eus The transparency of zebrafish embryos allows for real-time imaging of organ development. Furthermore, transgenic zebrafish lines with fluorescent reporters driven by the preproinsulin promoter are used to visualize and study pancreatic β-cells, providing valuable models for diabetes research. nih.govfrontiersin.org Studies in zebrafish have also characterized the expression of different IGF-1 precursor transcripts during various developmental stages. nih.gov
Q & A
Q. How should researchers handle variability in preproIGF assay measurements across laboratories?
- Methodological Answer : Standardize protocols using reference materials (e.g., WHO IGF-1 standards) and inter-laboratory ring trials. For LC-MS, validate coefficients of variation (CV) <15% and report limits of detection (LOD) as per Mayo Clinic guidelines .
Data Interpretation & Reporting
Q. How to analyze preproIGF data when outcomes conflict with existing literature?
- Methodological Answer : Conduct sensitivity analyses to test robustness (e.g., excluding outliers, adjusting for batch effects). Use systematic review frameworks (e.g., PRISMA) to contextualize findings against prior studies . For mechanistic contradictions, perform dose-response curves and pathway inhibition assays .
Q. What ethical considerations apply to preproIGF research involving human or animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
